molecular formula C11H9F6NO4 B2652000 N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 303996-38-5

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2652000
CAS No.: 303996-38-5
M. Wt: 333.186
InChI Key: FECDOUFJJIHVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by a hydroxylamine (-NHOH) group attached to the benzamide nitrogen and two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring. The hydroxyl group in this compound may influence its solubility, metabolic stability, and receptor interactions compared to related molecules .

Properties

IUPAC Name

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO4/c12-10(13,14)4-21-6-1-2-8(22-5-11(15,16)17)7(3-6)9(19)18-20/h1-3,20H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECDOUFJJIHVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NO)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the following steps :

    Activation of 2,5-bis(trifluoroethoxy)benzoic acid: This step involves the activation of 2,5-bis(trifluoroethoxy)benzoic acid using a chloroformate reagent.

    Substitution Reaction: The activated benzoic acid undergoes a substitution reaction with hydroxylamine to form the desired this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets . The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide and related compounds:

Compound Name Substituent on Benzamide Nitrogen Molecular Weight (g/mol) Pharmacological Activity Solubility Profile Key References
This compound -NHOH 413.25* Under investigation Likely polar (hydroxyl group)
Flecainide Acetate -N-(2-piperidylmethyl) 474.39 Antiarrhythmic (Class IC) Moderate in dichloromethane
Flecainide Impurity A -N-((4-methylpiperidine-2-yl)methyl) 468.35* Inactive process impurity Low in hexane
N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide -N-(2-pyridylmethyl) 408.30 Impurity (Flecainide EP Impurity E) Soluble in chloroform, methanol
5-hydroxy-N-(6-oxo-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide -N-(6-oxo-piperidylmethyl) 422.30* Flecainide metabolite/intermediate Not fully characterized

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Properties

Flecainide Acetate: Activity: Potent sodium channel blocker (Class IC antiarrhythmic) with minimal effect on repolarization (QT interval), reducing pro-arrhythmic risk . Solubility: Moderately soluble in dichloromethane; formulations prioritize stability under refrigeration .

This could limit central nervous system (CNS) penetration compared to flecainide. The -NHOH moiety might confer antioxidant properties or alter metabolic pathways, though this requires experimental validation.

Impurities and Metabolites: Impurity A: Lacks antiarrhythmic activity due to steric hindrance from the 4-methylpiperidine group, which disrupts sodium channel binding . 5-hydroxy metabolite: The hydroxyl group at the 5-position may facilitate glucuronidation, enhancing renal excretion compared to flecainide .

Industrial and Regulatory Considerations

  • Flecainide Acetate : Complies with pharmacopeial standards (USP40), requiring 98.0–101.0% purity. Impurities like the pyridylmethyl derivative are controlled to <0.1% .
  • N-hydroxy derivative: Not currently used therapeutically. Its synthesis would require stringent control of intermediates to avoid genotoxic hydroxylamine byproducts .

Biological Activity

N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide (HTEBA) is a hydroxamic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in therapeutic contexts, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral effects. This article provides an overview of the biological activity of HTEBA, supported by data tables and relevant research findings.

HTEBA has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H15F6NO4
Molar Mass333.18 g/mol
Density1.483 ± 0.06 g/cm³
pKa8.12 ± 0.41 (predicted)

These properties contribute to its stability and reactivity in biological systems .

HTEBA's biological activities are attributed to its interaction with various molecular targets:

  • Anti-tumor Activity : HTEBA inhibits cell proliferation and induces apoptosis through caspase-mediated pathways. It also blocks angiogenesis, which is critical for tumor growth.
  • Anti-inflammatory Activity : The compound reduces the production of inflammatory cytokines and inhibits the NF-κB signaling pathway, a key regulator of inflammation.
  • Anti-bacterial and Anti-viral Activities : HTEBA has shown efficacy against certain bacteria and viruses by inhibiting their growth and replication.

Biological Activity Studies

Several studies have investigated the biological effects of HTEBA:

  • Anti-tumor Studies : In vitro studies demonstrated that HTEBA significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells.
    Cell LineIC50 (µM)
    MCF-715
    HeLa20
  • Anti-inflammatory Studies : In a murine model of inflammation, HTEBA treatment led to a decrease in paw edema by approximately 40% compared to control groups. This effect was correlated with reduced levels of TNF-α and IL-6 in serum samples.
  • Toxicity Profile : Toxicity assessments indicated that HTEBA has a low toxicity profile, with an LD50 greater than 2000 mg/kg in rodent models. This suggests a favorable safety margin for potential therapeutic applications.

Case Study 1: Anti-cancer Efficacy

A study published in Cancer Research evaluated the anti-cancer properties of HTEBA in xenograft models. Tumor-bearing mice treated with HTEBA showed a significant reduction in tumor size compared to untreated controls (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Inhibition of Inflammatory Response

In another study focused on inflammatory diseases, HTEBA was administered to mice with induced arthritis. Results showed a marked decrease in joint swelling and inflammatory markers after treatment with HTEBA over four weeks.

Future Directions

Research into HTEBA's biological activities is ongoing, with future studies focusing on:

  • Mechanistic Insights : Further elucidation of the molecular pathways influenced by HTEBA.
  • Combination Therapies : Evaluating the efficacy of HTEBA in combination with other anti-cancer agents.
  • Clinical Trials : Initiating clinical trials to assess the safety and efficacy of HTEBA in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions on 2,5-dihydroxybenzoic acid derivatives. For example, trifluoroethylation of the hydroxyl groups can be achieved using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent conversion to the hydroxamic acid (N-hydroxy) group requires reacting the benzoyl chloride intermediate with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., THF or DCM) under nitrogen . Key factors affecting yield include stoichiometry of trifluoroethylation agents, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H and ¹⁹F NMR : The trifluoroethoxy groups produce distinct ¹⁹F signals near -70 to -75 ppm (quartet) and ¹H signals for aromatic protons (δ 6.8–7.5 ppm). The N-hydroxy group may appear as a broad singlet at δ 9–10 ppm .
  • IR Spectroscopy : Look for stretching vibrations of the hydroxamic acid O–H (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks [M+H]⁺ and fragmentation patterns consistent with trifluoroethoxy loss .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution to identify reactive sites. For example, the electron-withdrawing trifluoroethoxy groups increase electrophilicity at the benzamide carbonyl, favoring nucleophilic attack. Solvent effects (e.g., dielectric constant of DMF) can be simulated using COSMO-RS to optimize reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of N-hydroxybenzamide derivatives across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardize conditions (pH, temperature, solvent controls). For instance, discrepancies in IC₅₀ values may arise from differential solubility in DMSO vs. aqueous buffers. Use lyophilization or nanoformulation to improve compound dispersion .

Q. How can researchers optimize the selectivity of N-hydroxy group introduction to avoid undesired side products?

  • Methodological Answer : Employ protective group strategies (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) during trifluoroethylation. Kinetic studies using HPLC monitoring can identify optimal reaction times to minimize over-alkylation. Reductive amination or hydroxylamine coupling under inert atmospheres reduces oxidation byproducts .

Q. What methodologies are recommended for analyzing degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use LC-MS/MS to track hydrolysis products (e.g., benzoic acid derivatives) and quantify stability. Accelerated degradation studies (e.g., 40–60°C) provide Arrhenius plots to predict shelf-life .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Perform systematic solubility tests (e.g., shake-flask method) across solvents (water, DMSO, ethanol, hexane) at controlled temperatures. Use ¹H NMR saturation recovery experiments to quantify solubility limits. Conflicting reports may arise from impurities; validate purity via elemental analysis or DSC .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and waste management of toxic byproducts generated during synthesis?

  • Methodological Answer : Hazardous byproducts (e.g., halogenated intermediates) should be neutralized with aqueous NaOH (1M) and adsorbed onto activated carbon before disposal. Collaborate with certified waste management services for incineration of fluorinated waste, adhering to EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.